An In-depth Technical Guide to the Physicochemical Properties of 3-(1,1-Difluoroethyl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 3-(1,1-Difluoroethyl)aniline
Introduction
3-(1,1-Difluoroethyl)aniline, a fluorinated aromatic amine, is a compound of significant interest in the fields of pharmaceutical and agrochemical research and development. The introduction of the difluoroethyl group onto the aniline scaffold imparts unique electronic and steric properties, which can profoundly influence the molecule's reactivity, metabolic stability, and lipophilicity.[1] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this building block in the synthesis of novel active ingredients and to predict the behavior of the resulting compounds in biological systems.
Core Physicochemical Properties
A foundational understanding of a molecule's physicochemical profile is crucial for anticipating its behavior in various environments, from reaction vessels to physiological systems. The key parameters for 3-(1,1-Difluoroethyl)aniline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂N | --INVALID-LINK-- |
| Molecular Weight | 157.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point (Predicted) | 215.3 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 3.5 (amine) | --INVALID-LINK-- |
| LogP (Predicted) | 2.3 | --INVALID-LINK-- |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
The accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. The following sections provide detailed, step-by-step protocols for key parameters, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[3][4][5][6]
Boiling Point Determination (Ebulliometry)
The boiling point is a critical parameter for purification by distillation and for understanding a compound's volatility. For a liquid such as 3-(1,1-Difluoroethyl)aniline, ebulliometry offers a precise method for its determination.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. By carefully heating the liquid and monitoring its temperature and the surrounding pressure, the boiling point can be accurately measured.
Experimental Protocol:
-
Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glassware is clean and dry.
-
Sample Preparation: Place a small volume of 3-(1,1-Difluoroethyl)aniline into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure deviates from standard pressure (760 mmHg), a pressure correction should be applied using the Clausius-Clapeyron relation or established nomographs.
Caption: Workflow for Boiling Point Determination by Ebulliometry.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For an amine like 3-(1,1-Difluoroethyl)aniline, the pKa of its conjugate acid is determined, which is crucial for understanding its ionization state at different pH values, a key factor in drug absorption and distribution.[7][8][9][10]
Principle: Potentiometric titration involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of 3-(1,1-Difluoroethyl)aniline and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at which half of the amine has been protonated (the half-equivalence point), which corresponds to the midpoint of the steepest part of the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity Determination (Shake-Flask Method for LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for its experimental determination.[11][12][13][14]
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the base-10 logarithm of this ratio.
Experimental Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Sample Preparation: Prepare a stock solution of 3-(1,1-Difluoroethyl)aniline in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for the compound to partition between the two phases. Allow the layers to separate completely.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as log₁₀(P).
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Safety and Handling
As with all aniline derivatives, 3-(1,1-Difluoroethyl)aniline should be handled with appropriate safety precautions. Aromatic amines are generally considered to be toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[6] It is essential to consult the Safety Data Sheet (SDS) before handling this compound. General safety recommendations include:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
The physicochemical properties of 3-(1,1-Difluoroethyl)aniline, particularly its lipophilicity and basicity, are significantly influenced by the presence of the difluoroethyl group. This guide has provided a comprehensive overview of these properties and detailed experimental protocols for their determination. A thorough understanding and accurate measurement of these parameters are indispensable for the rational design and development of new pharmaceuticals and agrochemicals incorporating this valuable synthetic intermediate. The methodologies outlined herein provide a robust framework for researchers to generate reliable data, thereby facilitating more informed decision-making in their discovery and development programs.
References
- 1. 3-(1,1-Difluoroethyl)aniline [myskinrecipes.com]
- 2. 3-(1,1-Difluoroethyl)aniline - Amerigo Scientific [amerigoscientific.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. LogP / LogD shake-flask method [protocols.io]
